molecular formula C14H21NO B11884412 4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline

4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11884412
M. Wt: 219.32 g/mol
InChI Key: BCSKYIWRLXFXRD-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is a quinoline derivative characterized by the presence of an ethoxy group at the 4th position and three methyl groups at the 2nd, 6th, and 7th positions. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through the condensation of p-aminophenethyl ether with acetone in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4th position and the three methyl groups at the 2nd, 6th, and 7th positions contribute to its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C14H21NO/c1-5-16-14-8-11(4)15-13-7-10(3)9(2)6-12(13)14/h6-7,11,14-15H,5,8H2,1-4H3

InChI Key

BCSKYIWRLXFXRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(NC2=C1C=C(C(=C2)C)C)C

Origin of Product

United States

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